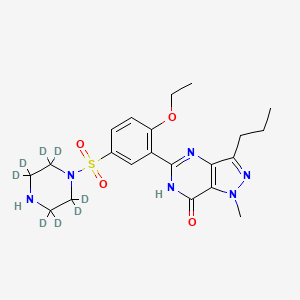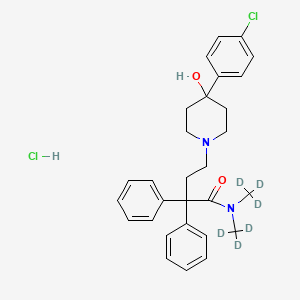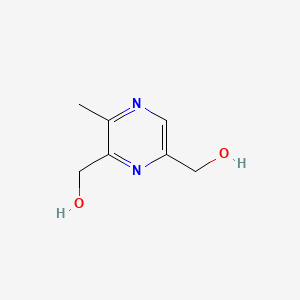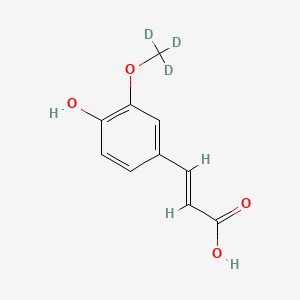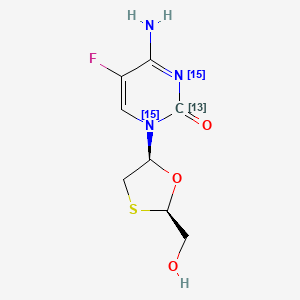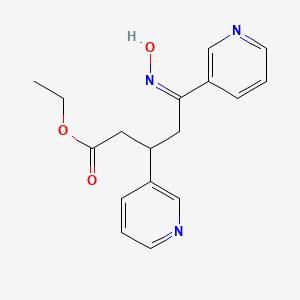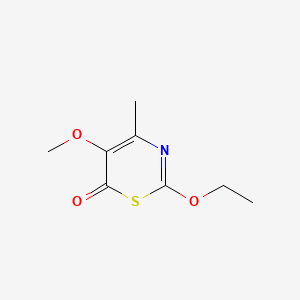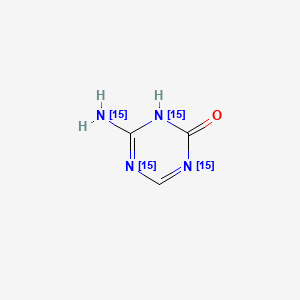
5-Aza Cytosine-15N4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aza Cytosine-15N4: is a synthetic analog of cytosine, a naturally occurring pyrimidine nucleoside This compound is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza Cytosine-15N4 typically involves the incorporation of nitrogen-15 isotopes into the cytosine structure. One common method is the reaction of 5-azacytosine with nitrogen-15 labeled ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the incorporation of the nitrogen-15 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 5-Aza Cytosine-15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its original cytosine form.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted cytosine derivatives, oxo compounds, and reduced forms of the original compound.
科学的研究の応用
Chemistry: 5-Aza Cytosine-15N4 is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study DNA methylation and gene expression. It acts as a hypomethylating agent, inhibiting DNA methyltransferases and leading to the reactivation of silenced genes.
Medicine: The compound has shown promise in the treatment of certain cancers, particularly myelodysplastic syndromes and acute myeloid leukemia. Its ability to inhibit DNA methylation makes it a valuable tool in epigenetic therapy.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research reagent in the development of new drugs and therapies.
作用機序
5-Aza Cytosine-15N4 exerts its effects primarily through the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the addition of methyl groups to cytosine residues, leading to hypomethylation and the reactivation of silenced genes. This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature.
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By inhibiting these enzymes, the compound disrupts epigenetic regulation and alters gene expression, leading to various biological effects.
類似化合物との比較
5-Azacytidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytosine analog with similar hypomethylating properties, used in the treatment of hematological malignancies.
Uniqueness: 5-Aza Cytosine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which enhances its stability and allows for precise tracking in biological systems. This makes it a valuable tool in research applications where isotopic labeling is required.
特性
IUPAC Name |
6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-SQLBHGNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

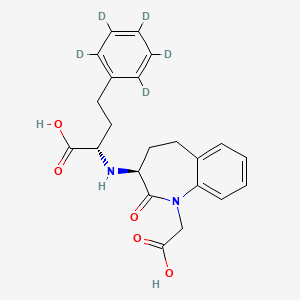

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
